N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549054-99-9
VCID: VC11817131
InChI: InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
SMILES: C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3
Molecular Formula: C12H17BrN4O2S
Molecular Weight: 361.26 g/mol

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

CAS No.: 2549054-99-9

Cat. No.: VC11817131

Molecular Formula: C12H17BrN4O2S

Molecular Weight: 361.26 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide - 2549054-99-9

Specification

CAS No. 2549054-99-9
Molecular Formula C12H17BrN4O2S
Molecular Weight 361.26 g/mol
IUPAC Name N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
Standard InChI Key MCVGMBSUMFERLS-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3
Canonical SMILES C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3

Introduction

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a brominated pyrimidine moiety with a piperidine ring and a cyclopropane sulfonamide group, which may contribute to its reactivity and interaction with biological targets.

Synthesis and Characterization

The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. Characterization may involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure.

Biological Activity and Potential Applications

Preliminary studies suggest that N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibits significant biological activity, potentially acting as an inhibitor in various enzymatic pathways. The inclusion of a brominated pyrimidine may enhance its interaction with biological targets, similar to how sulfonamides are known for their antibacterial properties.

Potential ApplicationDescription
Enzyme InhibitionPreliminary evidence suggests activity as an inhibitor in enzymatic pathways
Antibacterial ActivityEnhanced by the sulfonamide group, potentially augmented by bromination

Safety and Handling

Due to the lack of comprehensive research data, there is no detailed safety information available for N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide. It is advisable to handle this compound with caution, assuming potential hazards such as flammability, reactivity, and toxicity until thorough analysis is conducted.

Comparison with Similar Compounds

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is distinct from other compounds due to its unique combination of structural features. For example:

CompoundStructure FeaturesUnique Aspects
1-(5-Bromopyrimidin-2-yl)piperidinePiperidine and brominated pyrimidineLacks cyclopropane and sulfonamide groups
N-(pyrimidin-2-yl)cyclopropanesulfonamideCyclopropane and sulfonamide presentDoes not have bromination at position 5
1-(4-Methylpyrimidin-2-yl)piperidineSimilar piperidine structureDifferent substitution pattern on the pyrimidine

These comparisons highlight the potential for distinct biological activities and properties not found in other related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator